4-(3-溴苯基)-4-氧代丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

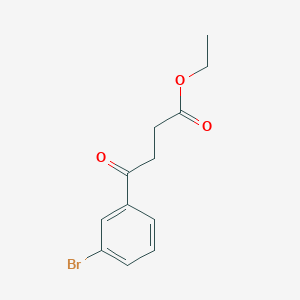

Ethyl 4-(3-bromophenyl)-4-oxobutyrate is a chemical compound that is part of a broader class of organic compounds known for their brominated aromatic structures and oxobutyrate groups. While the specific compound Ethyl 4-(3-bromophenyl)-4-oxobutyrate is not directly discussed in the provided papers, related compounds with similar structures and functionalities are extensively studied. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related brominated and oxobutyrate compounds involves multiple steps, including enamination, condensation, and selective reduction processes. For instance, Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a compound with a similar structure, was synthesized from p-chloropropiophenone by enamination followed by condensation with chlorooxalic acid ethyl ester . Another related compound, Ethyl (R)-3-hydroxy-4-chlorobutyrate, was synthesized through the selective reduction of (R)-4-(trichloromethyl)-oxetan-2-one . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of Ethyl 4-(3-bromophenyl)-4-oxobutyrate.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized using spectroscopic techniques and X-ray diffraction (XRD). For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR, UV-Vis, and single-crystal XRD . Additionally, the crystal structures of related compounds, such as ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, were determined by XRD . These techniques could similarly be applied to determine the molecular structure of Ethyl 4-(3-bromophenyl)-4-oxobutyrate.

Chemical Reactions Analysis

The reactivity of brominated compounds is often explored through their reactions with various reagents. For instance, ethyl 2,3-dioxobutyrate 2-arylhydrazones react with bromine to yield 4-bromo-derivatives . These derivatives can further undergo reactions to form other compounds, such as 1-aryl-4-hydroxypyrazole-3-carboxylates, demonstrating the chemical versatility of brominated oxobutyrate compounds. Such reactivity patterns could be expected for Ethyl 4-(3-bromophenyl)-4-oxobutyrate as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Density functional theory (DFT) is often used to optimize the geometry of these compounds and predict properties such as molecular electrostatic potential (MEP), Fukui function (FF), and natural bond orbital (NBO) analyses . These theoretical approaches provide insights into the reactivity and stability of the compounds, which are essential for understanding the behavior of Ethyl 4-(3-bromophenyl)-4-oxobutyrate in various environments.

科学研究应用

杂环化合物的合成研究表明,诸如 4-(4-溴苯基)-4-氧代丁-2-烯酸之类的相关化合物可用于合成具有潜在抗菌活性的新型杂环化合物。这些化合物是通过与苯并咪唑、盐酸乙基甘氨酸酯、邻氨基苯甲酸和邻苯二胺反应合成的,从而形成哒嗪酮和呋喃酮衍生物 (El-Hashash 等,2015)。

对映选择性氢化研究与 4-(3-溴苯基)-4-氧代丁酸乙酯密切相关的化合物 4-氯-3-氧代丁酸乙酯已在有机盐溶液中对其对映选择性氢化进行了研究。此过程涉及手性催化剂 Ru-BINAP,对于产生高水平的不对称诱导至关重要 (Starodubtseva 等,2004)。

吡唑啉衍生物的合成结构与 4-(3-溴苯基)-4-氧代丁酸乙酯相似的化合物 2-((4-溴苯基)偶氮)-3-氧代苯基丙酸乙酯已用于合成新的 3H-吡唑-3-酮。这些新型吡唑啉衍生物已显示出作为人碳酸酐酶 I 和 II 同工酶和乙酰胆碱酯酶酶的抑制剂化合物的有效性,表明了潜在的生物医学应用 (Turkan 等,2019)。

杂环合成中的自由基环化与 4-(3-溴苯基)-4-氧代丁酸乙酯结构密切相关的 2-(2-溴苯基)乙基基团已被用作在氮杂环上的自由基环化反应中的构建基块。此方法促进了三环和四环杂环的合成,为新型杂环化合物的开发做出了重大贡献 (Allin 等,2005)。

衍生物的抗菌评价对与 4-(3-溴苯基)-4-氧代丁酸乙酯在结构上相关的 2-芳基腙-3-氧代丁酸乙酯的研究显示出显着的抗菌特性。这些化合物已针对各种细菌和真菌菌株进行了测试,为新型抗菌剂的开发做出了贡献 (Kucukguzel 等,1999)。

抗 HIV 化合物的合成与 4-(3-溴苯基)-4-氧代丁酸乙酯具有相似性的 2-烷基-4-芳基-3-氧代丁酸乙酯已用于合成新型 6-苄基尿嘧啶类似物,这些类似物对 HIV-1 表现出有效的活性。此研究有助于为开发有效的 HIV 治疗方法做出持续的努力 (Danel 等,1996)。

作用机制

Target of Action

Ethyl 4-(3-bromophenyl)-4-oxobutyrate is a complex organic compound that is used in various chemical reactions. It’s known that similar compounds are often used in carbon-carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling .

Mode of Action

Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s known that similar compounds are often involved in carbon–carbon bond-forming reactions, which are crucial in various biochemical pathways .

Result of Action

It’s known that similar compounds are often used in carbon–carbon bond-forming reactions, which are crucial in various biochemical pathways .

Action Environment

It’s known that similar compounds are often used in mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

ethyl 4-(3-bromophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFPTGNHPFQFGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645510 |

Source

|

| Record name | Ethyl 4-(3-bromophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-bromophenyl)-4-oxobutyrate | |

CAS RN |

147374-04-7 |

Source

|

| Record name | Ethyl 4-(3-bromophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)

![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)

![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)

![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)